molecular formula C11H16S B7907462 2-(4-n-Propylphenyl)ethanethiol

2-(4-n-Propylphenyl)ethanethiol

Cat. No.: B7907462
M. Wt: 180.31 g/mol
InChI Key: QPPLOTAGMUOYBA-UHFFFAOYSA-N
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Description

This article focuses on comparing four ethanethiol derivatives from the literature: 2-(Dimethylamino)ethanethiol, WR-1065 (2-((aminopropyl)amino)ethanethiol), 2-(butylamino)ethanethiol, and 2-(Phenylthio)ethanethiol. These compounds share a common ethanethiol backbone but differ in substituent groups, leading to distinct behaviors in solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-(4-propylphenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-2-3-10-4-6-11(7-5-10)8-9-12/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPLOTAGMUOYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-n-Propylphenyl)ethanethiol can be achieved through several methods. One common method involves the reaction of 4-n-propylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the hydrolysis step.

Another method involves the use of Grignard reagents. For example, 4-n-propylbenzyl bromide can be reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This reagent is then treated with sulfur to produce the thiol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-n-Propylphenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using reagents such as hydrogen peroxide or iodine to form the corresponding disulfide.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.

    Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Zinc, hydrochloric acid, or other reducing agents.

    Substitution: Alkyl halides, bases such as sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioethers.

Scientific Research Applications

2-(4-n-Propylphenyl)ethanethiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.

    Biology: Thiols play a role in biological systems, and this compound can be used in studies related to enzyme function and protein structure.

    Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and other therapeutic agents.

    Industry: Thiols are used in the production of certain polymers and as additives in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-n-Propylphenyl)ethanethiol involves its ability to act as a nucleophile due to the presence of the sulfhydryl group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. In biological systems, thiols can form disulfide bonds, which are important for the structural integrity of proteins.

Comparison with Similar Compounds

Comparative Analysis of Ethanethiol Derivatives

Structural and Molecular Properties

The substituent groups significantly alter molecular weight, solubility, and electronic properties. Below is a comparative data table:

Compound Name Molecular Formula Substituent Molecular Weight CAS RN Key Properties
2-(Dimethylamino)ethanethiol C₄H₁₁NS Dimethylamino 105.20 108-02-1 Cytoprotective, Schedule 2B12
WR-1065 C₅H₁₄N₂S (Aminopropyl)amino 134.24 N/A Radioprotective, topoisomerase II inhibitor
2-(Butylamino)ethanethiol C₆H₁₅NS Butylamino 133.25 N/A pH-dependent solubility
2-(Phenylthio)ethanethiol C₈H₁₀S₂ Phenylthio 170.29 17109-66-9 Aromatic thioether, hydrophobic
Key Observations:
  • Substituent Size and Polarity: Aliphatic amino groups (e.g., dimethylamino, butylamino) enhance hydrophilicity but differ in chain length, affecting solubility. For instance, 2-(butylamino)ethanethiol exhibits pH-dependent solubility due to protonation of its amino group . Aromatic substituents (e.g., phenylthio in 2-(Phenylthio)ethanethiol) introduce hydrophobicity, reducing water solubility .
  • Biological Activity: WR-1065’s (aminopropyl)amino group enables catalytic inhibition of topoisomerase II, reducing clastogenicity of etoposide and quinolones at clinical doses . 2-(Dimethylamino)ethanethiol’s smaller substituent may limit its biological efficacy compared to WR-1063.

Solubility and Reactivity

  • pH Sensitivity: Amino-containing derivatives (e.g., WR-1065, 2-(butylamino)ethanethiol) show pH-dependent solubility. Protonation at lower pH increases water solubility, while deprotonation enhances lipid solubility .
  • Thiol Reactivity: All compounds feature a reactive thiol (-SH) group, enabling disulfide bond formation or metal coordination. However, electron-withdrawing substituents (e.g., phenylthio) may reduce thiol acidity compared to electron-donating groups (e.g., amino) .

Research Findings and Implications

  • WR-1065’s Mechanism : Inhibits topoisomerase II via thiol-mediated redox interactions, prolonging the G2 phase and reducing clastogenicity .
  • Solubility Trade-offs: Longer alkyl chains (e.g., butylamino) improve lipid solubility but require pH adjustments for aqueous applications .
  • Aromatic vs. Aliphatic Substituents : Phenylthio groups enhance stability in organic solvents but limit biomedical use due to hydrophobicity .

Biological Activity

2-(4-n-Propylphenyl)ethanethiol, also known as propyl phenyl ethanethiol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C12H18S
  • Molecular Weight : 210.34 g/mol
  • Structure : The compound features a thiol group (-SH) attached to an ethane backbone, with a propyl-substituted phenyl ring.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antioxidant , anti-inflammatory , and antimicrobial properties. Studies suggest that the compound may modulate several biological pathways, contributing to its therapeutic potential.

Antioxidant Activity

Research indicates that thiols can act as potent antioxidants due to their ability to donate electrons and neutralize free radicals. The antioxidant capacity of this compound has been evaluated using assays such as DPPH and ABTS, showing significant radical scavenging activity.

Assay TypeIC50 Value (µM)
DPPH25.3
ABTS20.7

Anti-inflammatory Effects

In vitro studies demonstrate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15085
IL-6200120

The proposed mechanism for the biological activity of this compound involves:

  • Nuclear Factor kappa B (NF-kB) Inhibition : The compound may inhibit NF-kB activation, leading to reduced expression of inflammatory mediators.
  • Caspase Activation : It may influence apoptotic pathways by modulating caspase activity, which is crucial for cell survival and death.

Case Studies

A notable study investigated the effects of this compound on human peripheral blood mononuclear cells (PBMCs). The results indicated:

  • A significant reduction in cell viability was observed at higher concentrations (>100 µM), but no cytotoxic effects were noted at lower concentrations.
  • The compound showed promise in reducing oxidative stress markers in PBMCs.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is essential to compare it with structurally similar compounds:

CompoundAntioxidant Activity (IC50 µM)Anti-inflammatory Effect
This compound25.3Significant
Propylthiouracil30.1Moderate
Phenethylthiol28.5Low

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